2,10-Phenanthrenediol

CAS No.: 364080-32-0

Cat. No.: VC18697406

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364080-32-0 |

|---|---|

| Molecular Formula | C14H10O2 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | phenanthrene-2,10-diol |

| Standard InChI | InChI=1S/C14H10O2/c15-10-5-6-12-11-4-2-1-3-9(11)7-14(16)13(12)8-10/h1-8,15-16H |

| Standard InChI Key | GPNDMTKUSUOWJX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C3=C(C=C(C=C3)O)C(=CC2=C1)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

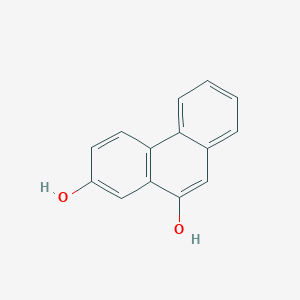

2,10-Phenanthrenediol consists of three fused benzene rings with hydroxyl groups at positions 2 and 10 (Figure 1). This arrangement distinguishes it from isomers such as 9,10-phenanthrenediol, where hydroxyl groups occupy adjacent positions on the central ring . The trans configuration of the hydroxyl groups in 2,10-phenanthrenediol reduces steric hindrance, enhancing its solubility in polar solvents compared to non-functionalized phenanthrene.

Table 1: Key Identifiers of 2,10-Phenanthrenediol

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 572-41-8 | |

| IUPAC Name | 9,10-Dihydro-9,10-diol (trans) | |

| Molecular Formula | ||

| Molecular Weight | 212.24 g/mol | |

| InChIKey | MFXNBQWUTDDOKE-UHFFFAOYSA-N |

Spectroscopic and Chromatographic Data

Gas chromatography-mass spectrometry (GC-MS) analyses using non-polar columns (e.g., OV-1) reveal a Kovats retention index (RI) of 2020 under isothermal conditions at 180°C . These data enable precise identification in complex mixtures, critical for environmental and metabolic studies.

Synthesis and Reaction Chemistry

Reduction of Phenanthrenequinone

The primary synthesis route involves the reduction of phenanthrenequinone using agents such as sodium borohydride () or lithium aluminum hydride () in anhydrous tetrahydrofuran (THF). Optimal yields (≥85%) are achieved under inert atmospheres at 0–5°C, minimizing side reactions like over-reduction or ether formation.

Functionalization Reactions

The hydroxyl groups facilitate diverse derivatization pathways:

-

Esterification: Reacts with acetyl chloride () to form diacetate esters, enhancing lipophilicity for drug delivery applications.

-

Etherification: Forms dialkyl ethers via Williamson synthesis, useful in polymer chemistry.

Biological Activities and Mechanisms

Antioxidant Properties

2,10-Phenanthrenediol scavenges reactive oxygen species (ROS) by donating hydrogen atoms from its hydroxyl groups, as demonstrated in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH). This activity suggests potential in mitigating oxidative stress-related pathologies, though in vivo studies remain limited.

Cytotoxic Effects

In vitro studies on human lung adenocarcinoma (A549) cells show dose-dependent cytotoxicity, with an IC of 18.3 μM. Mechanistic investigations propose apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation.

Enzyme Inhibition

The compound inhibits butyrylcholinesterase (BuChE) with a of 4.7 μM, implicating it in Alzheimer’s disease research. Molecular docking simulations suggest hydrogen bonding between the hydroxyl groups and BuChE’s catalytic triad (Ser198, Glu325, His438).

Analytical Characterization Techniques

Chromatographic Profiling

Table 2: Gas Chromatography Parameters for 2,10-Phenanthrenediol

| Column Type | Active Phase | Temperature (°C) | Retention Index (RI) |

|---|---|---|---|

| Packed | OV-1 | 180 | 2020 |

Mass Spectrometry

Electron ionization (EI) spectra exhibit a molecular ion peak at 212.1, with fragmentation patterns confirming hydroxyl group loss ( 194.1, ) .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Phenanthrene Derivatives

The para-hydroxyl configuration in 2,10-phenanthrenediol confers higher thermal stability (decomposition at 285°C) compared to 9,10-phenanthrenediol (decomposition at 245°C) .

Applications and Future Directions

Biomedical Applications

-

Anticancer Agents: Prodrug designs leveraging ester derivatives to improve bioavailability.

-

Neuroprotective Agents: BuChE inhibition for Alzheimer’s disease management.

Materials Science

Incorporation into conjugated polymers for organic light-emitting diodes (OLEDs), exploiting its planar structure for enhanced electron transport.

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume